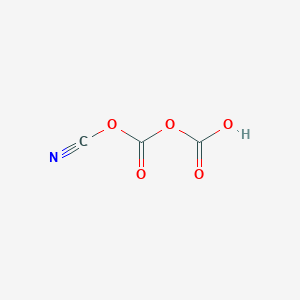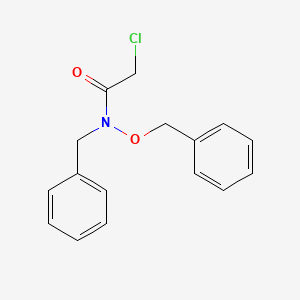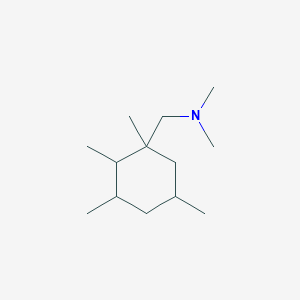
n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine: is an organic compound that belongs to the class of amines It is characterized by a cyclohexyl ring substituted with four methyl groups and a dimethylamino group attached to a methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with four methyl groups can be synthesized through a series of alkylation reactions starting from cyclohexane.
Introduction of the Amino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide or tosylate, on the cyclohexyl ring.
Final Assembly: The methanamine moiety is attached to the cyclohexyl ring through a reductive amination process, where a carbonyl compound is reacted with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the cyclohexyl ring, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it into a primary amine or even further reducing it to an alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, tosylates, or sulfonates.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction cascades, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n,n-Dimethyl-1-(2,3,5,6-tetramethylphenyl)methanamine
- n,n-Dimethyl-1-(1,2,4,5-tetramethylcyclohexyl)methanamine
- n,n-Dimethyl-1-(1,2,3,4-tetramethylcyclohexyl)methanamine
Uniqueness
n,n-Dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine is unique due to the specific positioning of the methyl groups on the cyclohexyl ring, which can influence its steric and electronic properties. This unique structure can result in distinct reactivity and interaction profiles compared to its analogs.
Eigenschaften
CAS-Nummer |
6319-75-1 |
|---|---|
Molekularformel |
C13H27N |
Molekulargewicht |
197.36 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(1,2,3,5-tetramethylcyclohexyl)methanamine |
InChI |
InChI=1S/C13H27N/c1-10-7-11(2)12(3)13(4,8-10)9-14(5)6/h10-12H,7-9H2,1-6H3 |
InChI-Schlüssel |
AMKUXOLVNSSQPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C(C1)(C)CN(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)


![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
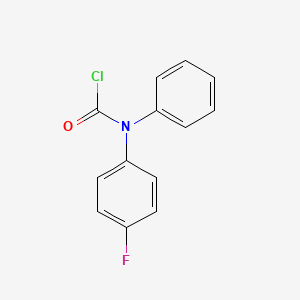
![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
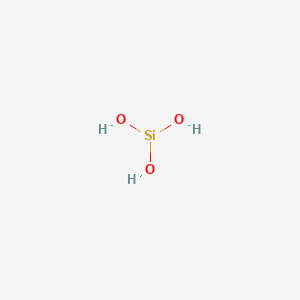
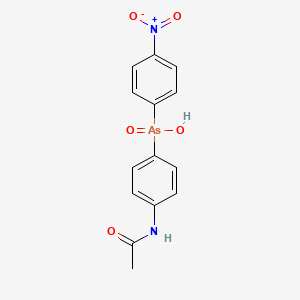

![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)

